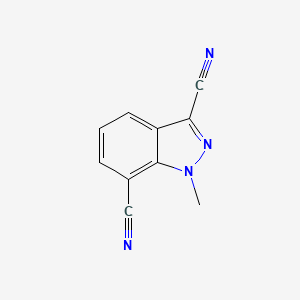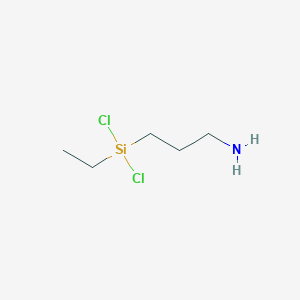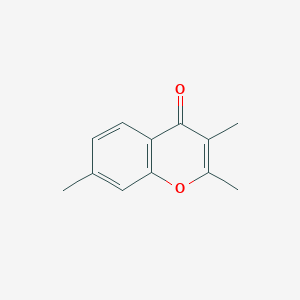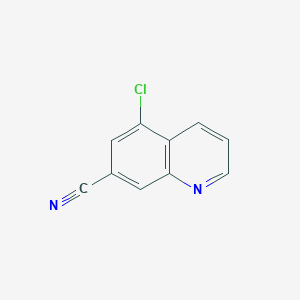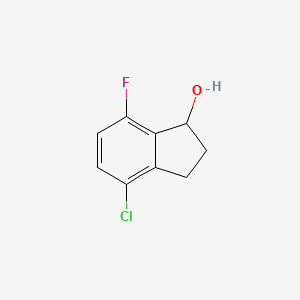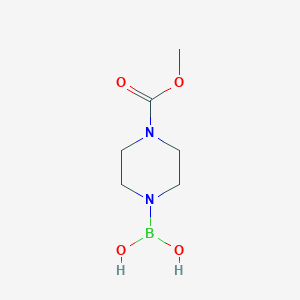
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid typically involves the reaction of piperazine derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the boronic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes or other reduced species.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases or acids to facilitate the nucleophilic attack.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学研究应用
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
作用机制
The mechanism of action of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperazine ring provides additional binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
(4-(Methoxycarbonyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a piperazine ring.
(4-(Methoxycarbonyl)pyridine-3-boronic acid): Contains a pyridine ring, offering different electronic properties and reactivity.
(4-(Methoxycarbonyl)benzeneboronic acid): Another phenyl derivative with similar functional groups.
Uniqueness: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for enhanced interactions with biological targets and provides a versatile platform for further functionalization and derivatization.
属性
CAS 编号 |
207798-77-4 |
|---|---|
分子式 |
C6H13BN2O4 |
分子量 |
187.99 g/mol |
IUPAC 名称 |
(4-methoxycarbonylpiperazin-1-yl)boronic acid |
InChI |
InChI=1S/C6H13BN2O4/c1-13-6(10)8-2-4-9(5-3-8)7(11)12/h11-12H,2-5H2,1H3 |
InChI 键 |
JPQLFRIZJGZKHZ-UHFFFAOYSA-N |
规范 SMILES |
B(N1CCN(CC1)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)
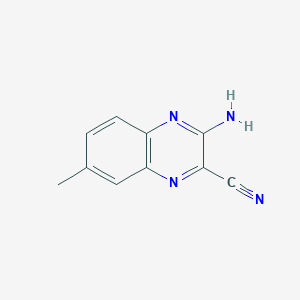
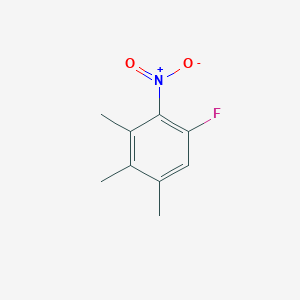
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

